molecular formula C12H7BrN2O2S B3228454 3-(2-Bromothiazol-4-yl)indolizine-1-carboxylic acid CAS No. 1263178-48-8

3-(2-Bromothiazol-4-yl)indolizine-1-carboxylic acid

Cat. No.: B3228454
CAS No.: 1263178-48-8
M. Wt: 323.17 g/mol
InChI Key: LWLQEGNKYLWILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromothiazol-4-yl)indolizine-1-carboxylic acid is a heterocyclic compound featuring an indolizine core fused with a brominated thiazole ring and a carboxylic acid group. The bromothiazole moiety introduces electronegativity and steric bulk, which may enhance reactivity or biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromo-1,3-thiazol-4-yl)indolizine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O2S/c13-12-14-8(6-18-12)10-5-7(11(16)17)9-3-1-2-4-15(9)10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLQEGNKYLWILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2C=C1)C3=CSC(=N3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215456
Record name 1-Indolizinecarboxylic acid, 3-(2-bromo-4-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263178-48-8
Record name 1-Indolizinecarboxylic acid, 3-(2-bromo-4-thiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263178-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Indolizinecarboxylic acid, 3-(2-bromo-4-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromothiazol-4-yl)indolizine-1-carboxylic acid typically involves the formation of the indolizine core followed by the introduction of the thiazole ring. One common method includes the cyclocondensation of 2-pyridylacetate with benzophenones, catalyzed by iodine, to form the indolizine core. This is followed by the bromination of the thiazole ring and subsequent coupling with the indolizine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromothiazol-4-yl)indolizine-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols under basic conditions.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(2-Bromothiazol-4-yl)indolizine-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for 3-(2-Bromothiazol-4-yl)indolizine-1-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The indolizine and thiazole rings may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Indolizine Derivatives

Property 3-(2-Bromothiazol-4-yl)indolizine-1-carboxylic Acid (Target) 3-Benzoyl-7-(pyridinyl-vinyl)-indolizine Methyl Ester 3-(Amino-oxo-thiazolylmethyl)-indole-2-carboxylic Acid
Key Substituents 2-Bromothiazole, carboxylic acid Benzoyl, pyridinyl-vinyl, methyl ester Amino-oxo-thiazole, methylene linker
Synthesis Method Likely via bromothiazole coupling Pyridinium salt intermediate Condensation with aminothiazolone
Melting Point Expected >200°C 193–195°C Not reported
Solubility Moderate in polar solvents High in organic solvents Moderate in DMF/acetic acid
Bioactivity Potential Enhanced electrophilicity, antimicrobial π-π interactions, potential kinase inhibition Hydrogen-bonding, enzyme inhibition

Biological Activity

3-(2-Bromothiazol-4-yl)indolizine-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications based on recent research findings.

Chemical Structure

The compound features a unique structure combining bromothiazole and indolizine moieties, which contributes to its biological properties. The molecular formula is C11H8BrN3O2SC_{11}H_{8}BrN_{3}O_{2}S, with a molecular weight of 316.17 g/mol.

Biological Activity Overview

Recent studies have highlighted various biological activities of this compound, particularly its antimicrobial, antifungal, and insecticidal properties.

Antimicrobial Activity

A study evaluated the antibacterial efficacy of several derivatives, including this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant activity:

Bacterial Strain MIC (μM) MBC (μM)
Staphylococcus aureus1.993.98
Escherichia coli3.697.38
Listeria monocytogenesNot effectiveNot effective

These results suggest that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains .

Antifungal Activity

The compound also demonstrated promising antifungal activity against Candida albicans. Molecular docking studies revealed that it interacts effectively with the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This interaction was found to be more stable than that of standard antifungal agents like ketoconazole, indicating potential as an antifungal agent .

Insecticidal Properties

Research has identified the compound's potential as an insecticide against Aedes aegypti, the vector for several arboviruses. In larvicidal assays, it exhibited LC50 values that suggest moderate efficacy compared to established insecticides. The compound's structural features were linked to its biological activity, emphasizing the importance of specific substituents in enhancing potency .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comprehensive evaluation showed that derivatives of indolizine compounds, including the bromothiazole variant, were effective against various bacterial strains, supporting their development as novel antimicrobial agents.
  • Molecular Docking Studies : These studies provided insights into the binding interactions between the compound and target enzymes, revealing critical interactions that could be exploited for drug design .
  • Toxicological Assessment : Preliminary toxicity studies indicated that while exhibiting biological activity, the compound showed low cytotoxicity towards human cells at higher concentrations, suggesting a favorable safety profile for further development .

Q & A

Q. What are the standard protocols for synthesizing 3-(2-Bromothiazol-4-yl)indolizine-1-carboxylic acid?

Synthesis typically involves condensation reactions between 3-formyl-indole-2-carboxylic acid derivatives and brominated thiazole precursors. A reflux in acetic acid with sodium acetate as a catalyst (Method A) is common, yielding crystalline precipitates. Purification includes sequential washing with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from DMF/acetic acid mixtures . For regioselective coupling, stoichiometric control (1.1 equiv of aldehyde) and reflux duration (3–5 hours) are critical to avoid side products like thioxothiazolidinone adducts .

Q. How can researchers confirm the structural integrity of the indolizine-thiazole linkage?

Combined spectroscopic methods are essential:

  • 1H/13C NMR : Look for deshielded protons on the indolizine C-3 position (δ 8.5–9.5 ppm) and coupling between thiazole bromine and adjacent protons.
  • X-ray crystallography : Resolves regiochemistry at the thiazole-indolizine junction, critical for validating synthetic accuracy .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error to rule out isobaric impurities .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities at 254 nm.
  • TLC : Monitor reaction progress using silica plates with ethyl acetate/hexane (3:7) and UV visualization.
  • Elemental analysis : Carbon and nitrogen percentages should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step?

Low yields often stem from competing side reactions (e.g., over-oxidation or dimerization). Mitigation strategies include:

  • Temperature modulation : Reduce reflux time to 2.5–3 hours to minimize thermal degradation .
  • Catalyst optimization : Replace sodium acetate with pyridine derivatives to enhance nucleophilic attack on the aldehyde group .
  • Protecting groups : Temporarily protect the indolizine carboxylic acid with tert-butyl esters to prevent unwanted interactions during thiazole coupling .

Q. What methodologies resolve contradictions in biological activity data across studies?

Inconsistent bioactivity (e.g., varying IC50 values) may arise from assay conditions or impurity profiles. Solutions include:

  • Standardized assays : Use ATP-based cell viability kits with controls (e.g., doxorubicin) and triplicate measurements to reduce variability .
  • Impurity profiling : Quantify byproducts (e.g., de-brominated analogs) via LC-MS and correlate their presence with reduced activity .
  • Molecular docking : Validate target engagement by simulating interactions with proteins like tyrosine kinases, prioritizing compounds with binding energies <−8 kcal/mol .

Q. How can regioselectivity challenges during thiazole-indolizine conjugation be managed?

Regioselectivity issues occur due to competing nucleophilic sites on indolizine. Strategies to improve specificity:

  • Electronic directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the indolizine C-1 position to direct coupling to C-3 .
  • Microwave-assisted synthesis : Shorten reaction times (30 minutes vs. 5 hours) to favor kinetic over thermodynamic products .
  • In situ FTIR monitoring : Track carbonyl (1700–1750 cm⁻¹) and C-Br (600–650 cm⁻¹) bands to optimize reaction termination points .

Q. What are best practices for pharmacological profiling of this compound?

  • ADMET prediction : Use tools like SwissADME to assess permeability (e.g., Caco-2 >5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .
  • In vivo models : For anticancer studies, employ xenograft mice with tumor volume measurements and histopathology to validate efficacy and toxicity .
  • Metabolite identification : Incubate with liver microsomes and use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Methodological Considerations Table

ChallengeTechniqueKey ParametersReference
Low yieldMicrowave synthesis150°C, 30 min, 300 W
Impurity profilingLC-MS/MSLOD: 0.1 ng/mL, LOQ: 0.3 ng/mL
RegioselectivityIn situ FTIRResolution: 4 cm⁻¹, scan interval: 2 min
Bioactivity variabilityATP-based assayZ’ factor >0.5, CV <15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromothiazol-4-yl)indolizine-1-carboxylic acid
Reactant of Route 2
3-(2-Bromothiazol-4-yl)indolizine-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.